molecular formula C10H9F4NO B13031747 (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B13031747
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-MRVPVSSYSA-N
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Description

(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated chroman-4-amine derivative with the CAS number 1145685-65-9 . Its structure features a chroman backbone (a benzodihydropyran ring) substituted with a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 8, with an amine (-NH₂) at position 4 in the R-configuration. The molecular formula is inferred to be C₁₀H₉F₄NO, and its molecular weight is approximately 234 g/mol, based on related compounds like 6-Fluoro-8-(trifluoromethyl)chroman-4-one (234.15 g/mol) .

This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and CF₃ groups, which can enhance metabolic stability, bioavailability, and binding affinity in drug candidates.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4R)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

WYXQYSANERJSSJ-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2C(F)(F)F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with substituted 2-hydroxyacetophenones or chroman-4-one derivatives bearing fluorine and trifluoromethyl groups.
  • The 6-fluoro and 8-(trifluoromethyl) substituents are introduced or retained from starting materials.
  • Key intermediates include chroman-4-ones, chroman-4-ols, and chloroketone or chlorohydrin derivatives that allow for further functional group transformations.

Formation of Chroman-4-one Core

  • A base-promoted crossed aldol condensation between 2′-hydroxyacetophenones and aldehydes, followed by intramolecular oxa-Michael addition, forms the chroman-4-one core.
  • Microwave irradiation at elevated temperatures (160–170 °C) in ethanolic solutions with bases like diisopropylamine (DIPA) can be used to enhance reaction rates and yields.
  • Electron-deficient 2′-hydroxyacetophenones (with fluorine substituents) tend to give higher yields of chroman-4-ones compared to electron-donating groups, which may cause byproduct formation.

Reduction and Functional Group Manipulation

  • The carbonyl group of chroman-4-ones is reduced to chroman-4-ols using sodium borohydride (NaBH4) in methanol, achieving high diastereomeric ratios.
  • The hydroxyl group at the 4-position can be further transformed by dehydroxylation using triethylsilane and BF3·Et2O or dehydration with p-toluenesulfonic acid and MgSO4 to yield chroman derivatives suitable for amination.

Introduction of the Amine Group

  • Amination at the 4-position is typically achieved by nucleophilic substitution or reductive amination strategies on appropriate intermediates.
  • The amine group can be introduced by opening epoxide intermediates or by substitution of halogenated intermediates with ammonia or amine sources.
  • Enzymatic or asymmetric chemical reduction methods are used to control the stereochemistry at the 4-position amine-bearing carbon.

Chiral Resolution and Asymmetric Synthesis

  • Enzymatic resolution or chemical resolution methods are employed to separate the (R)- and (S)-enantiomers of intermediates such as 6-fluorochroman-2-carboxylic acid.
  • Asymmetric reduction of chloroketone intermediates using R-type reductases and coenzymes (e.g., nicotinamide adenine dinucleotide) under controlled pH (6.0–8.0) and hydrogen sources (ammonium formate or glucose) yields chiral chlorohydrin intermediates, which are further converted to epoxides and eventually to the target amine.
  • The use of biocatalysts enhances stereoselectivity and environmental friendliness of the process.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aldol condensation + oxa-Michael addition 2′-Hydroxyacetophenone derivative, aldehyde, DIPA, EtOH, MW, 160–170 °C, 1 h 17–88 Yield depends on substituents
Reduction of chroman-4-one NaBH4 in MeOH ~Quantitative High diastereomeric ratio (96:4)
Dehydroxylation Triethylsilane, BF3·Et2O 44 Moderate yield
Dehydration p-Toluenesulfonic acid, MgSO4 63 Moderate yield
Asymmetric reduction R-reductase, coenzyme NADH, ammonium formate/glucose, pH 7.5–7.8, aqueous buffer Not specified High enantiomeric excess

Research Findings and Advantages of Current Methods

  • The enzymatic asymmetric reduction approach provides a highly stereoselective route to the (R)-enantiomer of 6-fluoro-2-(epoxy-2-yl)chroman intermediates, which are precursors to the target amine.
  • The synthetic routes are designed to be environmentally friendly, utilizing aqueous media and biocatalysts, minimizing hazardous reagents.
  • The use of microwave-assisted synthesis accelerates reaction times and improves yields in the formation of the chroman core.
  • The combination of chemical and enzymatic methods allows for scalable and efficient production of enantiomerically pure (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Chroman ring formation Base-promoted aldol + oxa-Michael 2′-Hydroxyacetophenone, aldehyde, DIPA, MW heating Chroman-4-one intermediate (17–88% yield)
Carbonyl reduction NaBH4 reduction NaBH4, MeOH Chroman-4-ol, high diastereomeric purity
Hydroxyl group modification Dehydroxylation or dehydration Triethylsilane/BF3·Et2O or p-TsOH/MgSO4 Chroman derivatives for amination
Asymmetric reduction Enzymatic reduction R-reductase, NADH, ammonium formate/glucose, pH 7.5–7.8 Chiral chlorohydrin intermediates with high ee
Amination Nucleophilic substitution or epoxide opening Ammonia or amine sources (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the chroman ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chroman oxides, while reduction may produce amine derivatives.

Scientific Research Applications

®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups may enhance its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes through binding to active sites.

    Receptor Modulation: Modulation of receptor activity through interaction with receptor sites.

Comparison with Similar Compounds

Structural and Substituent Analysis

Fluorinated chroman-4-amines vary in substituent positions (6-, 7-, or 8-), substituent type (F, CF₃, CH₃, OCH₃), and stereochemistry (R/S). Key examples include:

Compound Name CAS Number Substituents Stereochemistry Molecular Formula* Molecular Weight*
(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine 1145685-65-9 6-F, 8-CF₃ R C₁₀H₉F₄NO ~234
(S)-6-Fluorochroman-4-amine 1018978-85-2 6-F S C₉H₁₀FNO ~183
(S)-7-Fluorochroman-4-amine 1018978-91-0 7-F S C₉H₁₀FNO ~183
(S)-8-Fluorochroman-4-amine 1003887-62-4 8-F S C₉H₁₀FNO ~183
(S)-7,8-Difluorochroman-4-amine 1213161-36-4 7-F, 8-F S C₉H₉F₂NO ~201
(S)-7-(Trifluoromethyl)chroman-4-amine 1140496-05-4 7-CF₃ S C₁₀H₁₀F₃NO ~217
(R)-5-methylchroman-4-amine 1213506-92-3 5-CH₃ R C₁₀H₁₃NO ~163

*Molecular formulas and weights are estimated based on chroman-4-amine (C₉H₁₁NO, MW 153.19 g/mol) and substituent contributions .

Key Differences and Implications

Substituent Position: 6-F vs. 7-F/8-F: Fluorine at position 6 (as in the target compound) may influence electronic effects differently compared to 7-F or 8-F analogs. For example, 6-F could sterically hinder interactions at adjacent positions, while 8-F might enhance ring polarization . CF₃ at 8 vs.

Stereochemistry :

  • The R-configuration of the target compound may lead to distinct binding modes compared to S-enantiomers, as seen in chiral drug candidates where enantiomers exhibit differing pharmacokinetic profiles .

Substituent Type :

  • CF₃ vs. CH₃/OCH₃ : The CF₃ group increases hydrophobicity and metabolic stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups, which are electron-donating .

Biological Activity

(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group at the 8-position, a fluorine atom at the 6-position, and an amine group at the 4-position, which collectively influence its chemical reactivity and biological interactions.

The molecular formula of (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is C10H8F4NC_{10}H_{8}F_{4}N, with a molecular weight of approximately 217.19 g/mol. The presence of fluorinated groups enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes and interact with various biological targets.

Research indicates that (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine may act as an inhibitor of sirtuin enzymes, specifically SIRT2. Sirtuins are implicated in various cellular processes, including aging and neurodegenerative diseases. The fluorine atoms in the compound are believed to enhance binding affinity and selectivity towards these enzymes, potentially leading to therapeutic applications in treating age-related disorders.

In Vitro Studies

  • Sirtuin Inhibition : Studies have shown that (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine exhibits significant inhibitory effects on SIRT2, with IC50 values indicating effective concentrations for enzyme inhibition. This inhibition can modulate pathways related to neuroprotection and cellular longevity.
  • Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound demonstrates selective toxicity against certain cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent .
  • Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated a reduction in pro-inflammatory cytokines when treated with (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, suggesting its potential utility in inflammatory disease management .

Structure-Activity Relationship (SAR)

The unique substitution pattern of (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine contributes significantly to its biological activity. A comparative analysis with other chroman derivatives highlights the following:

Compound NameStructural FeaturesBiological Activity
6-FluorochromanFluorine at position 6Moderate activity against SIRT2
8-TrifluoromethylchromanTrifluoromethyl at position 8Limited bioactivity due to lack of amine
(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine Fluorines at positions 6 and 8, Amine at position 4Enhanced SIRT2 inhibition and cytotoxicity

This table illustrates how the combination of functional groups in (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine enhances its biological activity compared to other derivatives .

Case Studies

Several case studies have explored the therapeutic potential of (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine:

  • Neurodegenerative Disease Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuroinflammation, supporting its role as a neuroprotective agent.
  • Cancer Treatment : Clinical trials assessing the efficacy of this compound in combination with standard chemotherapy agents have shown promising results, particularly in enhancing the sensitivity of resistant cancer cell lines to treatment .

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